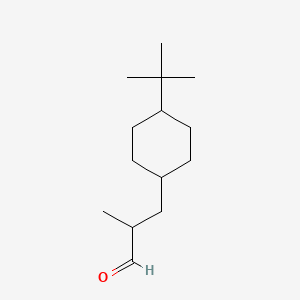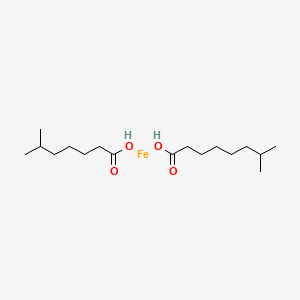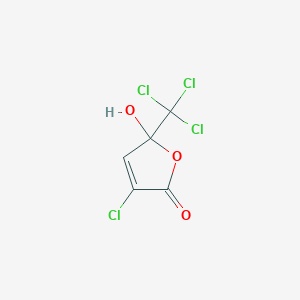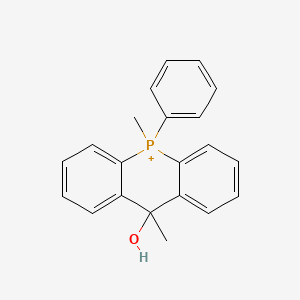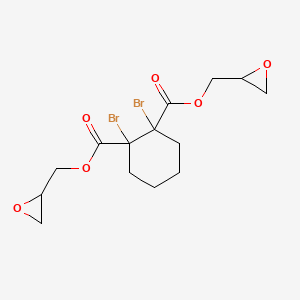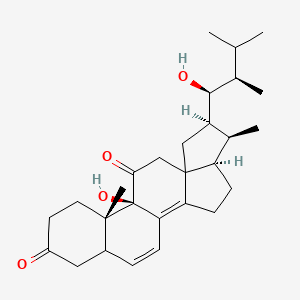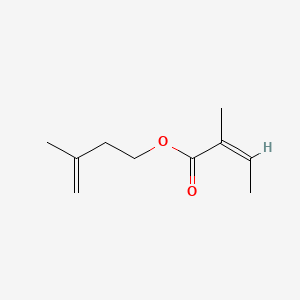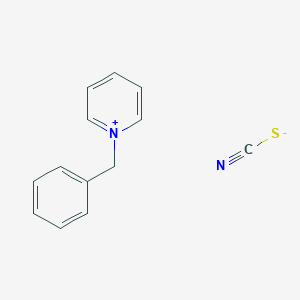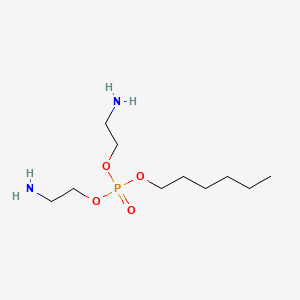
Bis(2-aminoethyl) hexyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-aminoethyl) hexyl phosphate is a chemical compound with the molecular formula C10H25N2O4P and a molecular weight of 268.29 g/mol . It is a derivative of phosphoric acid, where two aminoethyl groups and one hexyl group are attached to the phosphate moiety. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-aminoethyl) hexyl phosphate typically involves the reaction of hexyl phosphate with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using large reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency and quality. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Bis(2-aminoethyl) hexyl phosphate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aminoethyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amino oxide derivatives, while substitution reactions can produce a variety of substituted phosphates .
Scientific Research Applications
Bis(2-aminoethyl) hexyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, surfactants, and as an additive in lubricants
Mechanism of Action
The mechanism of action of bis(2-aminoethyl) hexyl phosphate involves its interaction with specific molecular targets and pathways. The aminoethyl groups can interact with biological molecules, leading to various effects. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phosphate: This compound is similar in structure but has ethylhexyl groups instead of aminoethyl groups.
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate: Another similar compound used in various industrial applications.
Uniqueness
Bis(2-aminoethyl) hexyl phosphate is unique due to the presence of aminoethyl groups, which impart specific chemical and biological properties. These groups allow the compound to participate in a wider range of reactions and interactions compared to its analogs .
Properties
CAS No. |
85508-12-9 |
|---|---|
Molecular Formula |
C10H25N2O4P |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
bis(2-aminoethyl) hexyl phosphate |
InChI |
InChI=1S/C10H25N2O4P/c1-2-3-4-5-8-14-17(13,15-9-6-11)16-10-7-12/h2-12H2,1H3 |
InChI Key |
ARKHANLODLSDSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(OCCN)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
